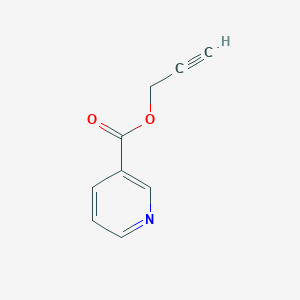

Prop-2-ynyl nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Prop-2-ynyl nicotinate is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is composed of a pyridine ring and an alkyne group.

Synthesis Analysis

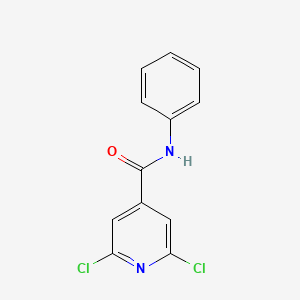

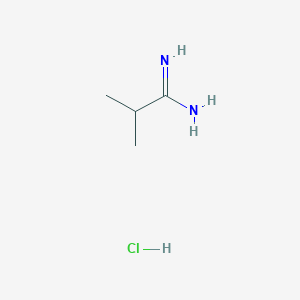

The synthesis of Prop-2-ynyl nicotinate involves a reaction with benzotriazol-1-ol;1-ethyl- (3- (3-dimethylamino)propyl)-carbodiimide hydrochloride;N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20 degrees for 24 hours in an inert atmosphere . The yield of this reaction is approximately 72% .Molecular Structure Analysis

The molecular structure of Prop-2-ynyl nicotinate is represented by the formula C9H7NO2 . This indicates that it contains 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

Prop-2-ynyl nicotinate has a molecular weight of 161.16 . The predicted density is 1.173±0.06 g/cm3 . The melting point is 26-28 °C and the boiling point is 110-112 °C (Press: 4 Torr) .Aplicaciones Científicas De Investigación

Synthesis of Benzene Derivatives

Prop-2-ynyl nicotinate: has been utilized in the synthesis of (prop-2-ynyloxy) benzene derivatives. These compounds are synthesized through a reaction with propargyl bromide in the presence of a base and solvent, yielding good results. The electron-withdrawing groups in these reactions favor the formation of stable phenoxide ions, which in turn favor product formation .

Medicine: Protective Group for Carboxylic Acids

In medicinal chemistry, Prop-2-ynyl nicotinate serves as a protective group for carboxylic acids. It can be selectively deprotected in the presence of other esters using tetrathiomolybdate under mild conditions. This selective deprotection is crucial for synthesizing complex molecules in drug development .

Agriculture: Pesticide Formulation

The compound has found applications in agriculture, particularly in the formulation of pesticides. For example, it is structurally similar to compounds used in the synthesis of flumioxazin, a herbicide used for pre-emergent control of weeds .

Material Science: Chemical Building Blocks

Prop-2-ynyl nicotinate: is recognized as a valuable chemical building block in material science. It is used for research purposes, particularly in the development of new materials and chemical synthesis processes .

Environmental Applications

There is potential for Prop-2-ynyl nicotinate to be used in environmental applications. Its properties are being explored for therapeutic and environmental benefits, although specific uses in this field are still under investigation.

Biochemistry: Nicotine Degradation

In biochemistry, the compound is related to the degradation of nicotine. Bacteria adapted to nicotine as a growth substrate have developed biochemical strategies to decompose this organic compound, and Prop-2-ynyl nicotinate derivatives could play a role in understanding and enhancing these pathways .

Pharmacology: Aromatase Inhibitors

In pharmacology, derivatives of Prop-2-ynyl nicotinate have been evaluated as potential aromatase inhibitors, which are important in the treatment of hormone-sensitive breast cancers. Although the derivatives showed no irreversible inhibition, they did exhibit some reversible activity .

and molecular weight of 161.16, make it a compound of interest for various industrial uses.Safety and Hazards

Direcciones Futuras

Research has shown that compounds of the type (Prop-2-ynyloxy)benzene have shown antimicrobial, antitumor, anti HIV, DNA scavenging inhibitors, anti proliferating, anti obesity and central nervous system activities . This suggests potential future directions for the study and application of Prop-2-ynyl nicotinate.

Mecanismo De Acción

Target of Action

Prop-2-ynyl nicotinate, like other nicotinate derivatives, is likely to target the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in the neuronal activity and neurotransmitter release.

Biochemical Pathways

The biochemical pathways affected by Prop-2-ynyl nicotinate are likely similar to those of nicotine. Nicotine metabolism involves three known pathways in bacteria: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and lead to the breakdown of nicotine into simpler compounds .

Result of Action

Related compounds such as 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate and 3-(quinoxaline-3-yl) prop-2-yn-1-ol have been shown to induce apoptotic cell death in a549 lung cancer cells . They display a dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Prop-2-ynyl nicotinate. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity. For instance, the synthesis of related compounds involves specific reaction conditions, such as a certain temperature and an inert atmosphere . These conditions could potentially influence the compound’s action and stability.

Propiedades

IUPAC Name |

prop-2-ynyl pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h1,3-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRVCGSWRVFIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381625 |

Source

|

| Record name | Prop-2-ynyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-ynyl nicotinate | |

CAS RN |

24641-06-3 |

Source

|

| Record name | Prop-2-ynyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)